

Technical Guide: Fmoc-Gly-Val-OH in Peptide Synthesis

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Compound of Interest

Compound Name: *Fmoc-Gly-Val-OH*

Cat. No.: *B1588653*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Fmoc-Gly-Val-OH**, a crucial building block in solid-phase peptide synthesis (SPPS). It details its chemical properties, supplier information, and in-depth experimental protocols for its application. This guide is intended to support researchers and professionals in the fields of peptide chemistry, drug discovery, and development.

It is important to note that while the user request specified **Fmoc-Gly-Val-OH**, the widely available and referenced compound is Fmoc-Val-Gly-OH. This guide will proceed with the information for Fmoc-Val-Gly-OH, as it is the chemically relevant dipeptide derivative for synthesis applications.

Core Data: Fmoc-Val-Gly-OH

A summary of the key quantitative data for Fmoc-Val-Gly-OH is presented in the table below for easy reference and comparison.

Property	Value
CAS Number	142810-19-3[1][2][3]
Molecular Formula	C ₂₂ H ₂₄ N ₂ O ₅ [1]
Molecular Weight	396.44 g/mol [1]
Appearance	White to off-white powder
Purity	≥98% (HPLC)
Melting Point	198 - 204 °C
Optical Rotation	[α] _{D20} = -13.7 ± 5° (c=1 in DMF)
Storage	Room Temperature

Supplier Information

Fmoc-Val-Gly-OH is available from a variety of chemical suppliers specializing in reagents for peptide synthesis. Researchers can procure this compound from the following reputable sources:

Supplier	Website
Chem-Impex	https://www.chemimpex.com/
Bachem	https://www.bachem.com/
MedChemExpress	https://www.medchemexpress.com/
Chemsrc	https://www.chemsrc.com/
Advanced ChemTech	https://www.advancedchemtech.com/
Chengdu Pukang Biotechnology Co., Ltd	https://www.pukangchem.com/

Experimental Protocols

The following section provides detailed methodologies for the use of Fmoc-Val-Gly-OH in solid-phase peptide synthesis. The protocols cover the key stages of dipeptide elongation on a solid

support.

Solid-Phase Synthesis of a Dipeptide using Fmoc-Val-Gly-OH

This protocol outlines the manual solid-phase synthesis of a Gly-Val dipeptide on a Wang resin, starting with a pre-loaded Fmoc-Gly-Wang resin.

Materials:

- Fmoc-Gly-Wang resin
- Fmoc-Val-OH
- N,N-Dimethylformamide (DMF)
- Piperidine
- O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Deionized Water

Protocol:

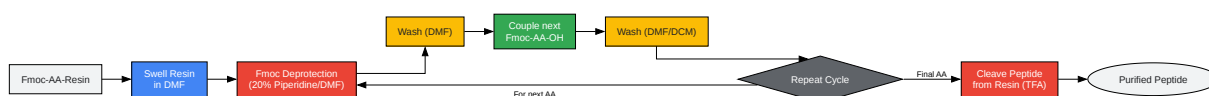
- Resin Swelling:
 - Place the Fmoc-Gly-Wang resin in a reaction vessel.
 - Add DMF to swell the resin for 30-60 minutes.
 - Drain the DMF.

- Fmoc Deprotection:
 - Add a 20% solution of piperidine in DMF to the resin.
 - Agitate the mixture for 5 minutes and drain.
 - Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.
 - Wash the resin thoroughly with DMF (5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
- Monitoring Fmoc Deprotection (Optional but Recommended):
 - The effluent from the deprotection step can be monitored by UV spectroscopy at 301 nm. A stable baseline after the initial peak indicates the completion of the Fmoc removal.
- Amino Acid Coupling:
 - In a separate vial, dissolve 3 equivalents of Fmoc-Val-OH and 2.9 equivalents of HBTU in DMF.
 - Add 6 equivalents of DIPEA to the solution to activate the amino acid.
 - Add the activated Fmoc-Val-OH solution to the deprotected resin.
 - Agitate the mixture for 1-2 hours at room temperature.
- Monitoring Coupling Reaction (Kaiser Test):
 - Take a small sample of the resin beads and wash them with DMF.
 - Perform a Kaiser test. A negative result (yellow beads) indicates the successful coupling of the amino acid. If the test is positive (blue beads), the coupling reaction should be repeated.
- Washing:

- After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3 times) and then with DCM (3 times) to remove excess reagents and byproducts.
- Final Fmoc Deprotection:
 - Repeat the Fmoc deprotection step (Step 2) to remove the Fmoc group from the newly added Valine residue.
- Cleavage of the Dipeptide from the Resin:
 - Wash the resin with DCM and dry it under vacuum.
 - Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
 - Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the peptide by adding cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

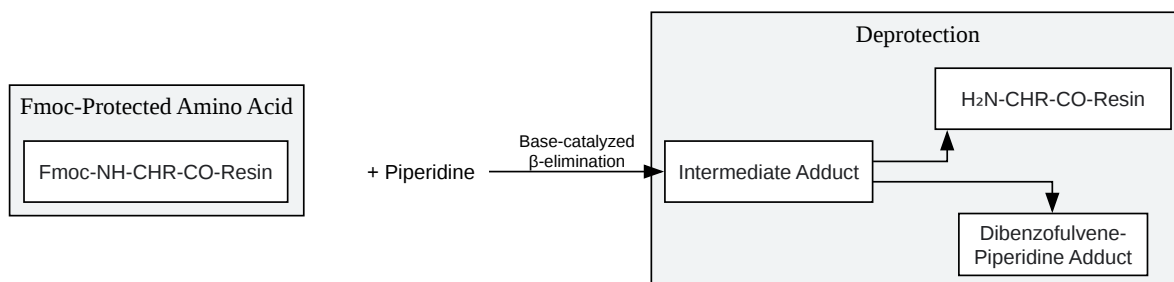
Visualizations

The following diagrams illustrate key workflows and concepts in solid-phase peptide synthesis utilizing Fmoc-protected amino acids.



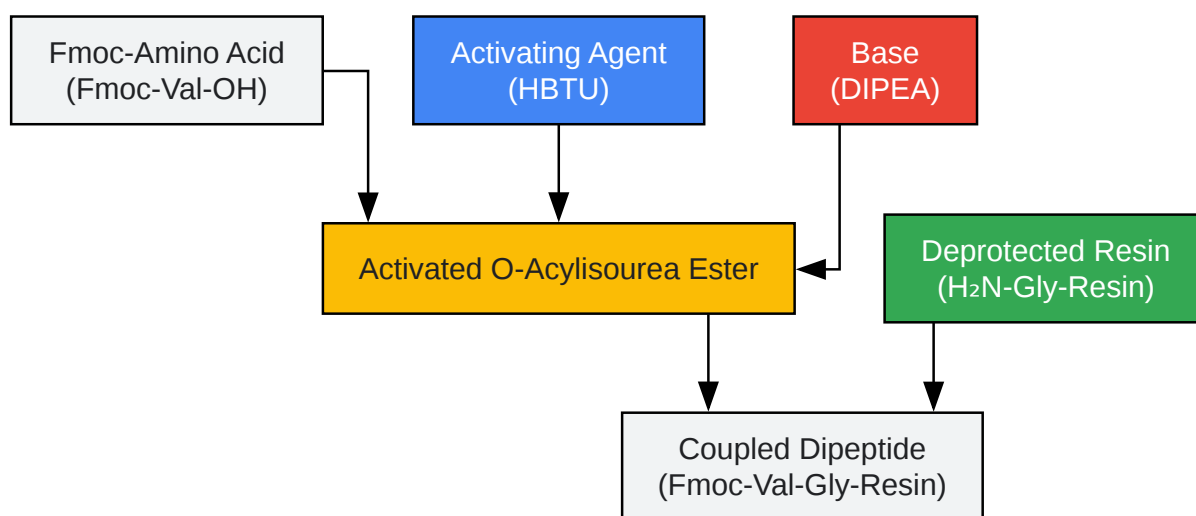
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Caption: General workflow for Fmoc-based solid-phase peptide synthesis.



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Caption: Simplified mechanism of Fmoc group removal by piperidine.



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Caption: Activation and coupling of an Fmoc-amino acid using HBTU/DIPEA.

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References

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